Diethyl phenylmalonate
Overview
Description
Diethyl phenylmalonate is an aromatic malonic ester . It is used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital . It is a clear colorless to yellowish liquid after melting .
Synthesis Analysis
Unlike other malonic esters that are derived via malonic ester synthesis, this compound is typically indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate . Methods using Caesium carbonate and copper (I) iodide have been developed to overcome this difficulty .Molecular Structure Analysis
The molecular formula of this compound is C13H16O4 . Its molar mass is 236.267 g·mol−1 .Chemical Reactions Analysis
This compound was partially hydrolyzed to the corresponding chiral monoester by various immobilized preparations of lipase from Thermomyces lanuginosa . It was also used in the synthesis of felbamate-d4 (2-phenyl-1,3-propanediol-l,l,3,3-d4 dicarbamate) using lithium aluminum deuteride .Physical and Chemical Properties Analysis
This compound has a density of 1.096 g/cm3 . Its melting point is 16.5 °C (61.7 °F; 289.6 K), and its boiling point is 170–172 °C (338–342 °F; 443–445 K) at 14 mmHg . The refractive index (nD) is n20/D 1.491 .Scientific Research Applications
1. Process Optimization in Chemical Production
Diethyl phenylmalonate is involved in the industrial production of various chemicals, such as diethyl 2-ethyl-2-phenylmalonate. Zhao et al. (2020) reported on optimizing the Claisen ester condensation reaction for its production, significantly reducing energy consumption and improving environmental emissions in the process (Zhao et al., 2020).
2. Synthesis and Application in Flotation Processes
Liang Ying (2009) explored the synthesis of ethyl phenylmalonate and its application in improving the flotation performance of zinc oxide, enhancing collection efficiency significantly (Liang Ying, 2009).
3. Mechanistic Studies in Chemical Reactions
Zhou and Li (2019) conducted a mechanistic study of the reactions involving diethyl 2-phenylmalonate, providing insights into complex chemical transformations and the role of catalysts in these processes (Zhou & Li, 2019).
4. Chiral Synthesis and Enzymatic Processes
Cabrera et al. (2007) examined the partial and enantioselective hydrolysis of this compound using lipase, leading to the production of chiral monoesters, a significant advancement in the field of asymmetric synthesis (Cabrera et al., 2007).
5. Crystal Structure Analysis in Material Science
Shouxin Liu et al. (2012) focused on the synthesis and crystal structure analysis of substituted diethyl malonate, contributing to the understanding of the material properties and potential applications in light stabilization (Shouxin Liu et al., 2012).
6. Anticorrosion Properties in Materials Engineering
Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives and studied their anticorrosion properties, revealing significant potential in protecting metals against corrosion (Moumeni et al., 2020).
Mechanism of Action
Target of Action
Diethyl phenylmalonate is an aromatic malonic ester primarily used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital . Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to total anesthesia. They work by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.
Biochemical Pathways
This compound is typically indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate .
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the synthesis of barbiturates
Cellular Effects
The cellular effects of Diethyl phenylmalonate are not well-documented. As it is used in the synthesis of barbiturates, it may indirectly influence cell function through these compounds. Barbiturates are known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that it is used in the synthesis of barbiturates
Properties
IUPAC Name |
diethyl 2-phenylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYDHYCFHBSNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058886 | |
Record name | Propanedioic acid, phenyl-, diethyl ester | |
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Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Low melting solid or liquid; mp = 15-17 deg C; [Alfa Aesar MSDS] | |
Record name | Diethyl phenylmalonate | |
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CAS No. |
83-13-6 | |
Record name | Diethyl phenylmalonate | |
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Record name | Diethyl phenylmalonate | |
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Record name | Diethyl phenylmalonate | |
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Record name | Diethyl phenylmalonate | |
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Record name | Propanedioic acid, 2-phenyl-, 1,3-diethyl ester | |
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Record name | Propanedioic acid, phenyl-, diethyl ester | |
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Record name | Diethyl phenylmalonate | |
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Record name | Diethyl phenylmalonate | |
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Retrosynthesis Analysis
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